8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazaspirodecane family, known for its unique structural features and potential therapeutic applications. The presence of a fluorobenzenesulfonyl group and a triazaspirodecane core makes it a promising candidate for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate amine and ketone precursors under controlled conditions to form the triazaspirodecane structure.
Introduction of the Fluorobenzenesulfonyl Group: This is achieved through a sulfonylation reaction, where the triazaspirodecane core is reacted with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the triazaspirodecane core to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a delta opioid receptor agonist, which could be useful in pain management and treatment of neurological disorders.
Biochemistry: The compound is used in studies involving receptor-ligand interactions and signal transduction pathways.
Pharmacology: It is explored for its potential therapeutic effects and pharmacokinetic properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets such as delta opioid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in analgesic effects, making it a potential candidate for pain management .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
Uniqueness
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other triazaspirodecane derivatives and contributes to its specific receptor binding affinity and biological activity .
Properties
IUPAC Name |
8-(3-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUNVVDEXHVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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